molecular formula C5HBr2N3S B1457020 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine CAS No. 333432-27-2

4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine

Cat. No. B1457020
M. Wt: 294.96 g/mol
InChI Key: LEHZIBSAFRVAJP-UHFFFAOYSA-N
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Description

4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine is a thiadiazolo[3,4-c]pyridine based material that is used as an electron deficient group for organic electronic applications . It can be used in the synthesis of panchromatic organic for dye sensitized solar cells (DSSCs) .


Synthesis Analysis

A safe and efficient synthesis of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-d]pyridazine from the commercial diaminomaleonitrile has been reported . Conditions for selective aromatic nucleophilic substitution of one or two bromine atoms by oxygen and nitrogen nucleophiles have been found .


Molecular Structure Analysis

The molecular formula of 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine is C5HBr2N3S . Its molecular weight is 294.96 g/mol .


Chemical Reactions Analysis

The versatility and selectivity of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine towards aromatic nucleophilic substitution have been explored . Eleven new compounds were synthesized using different nucleophiles (alcohols, amines, and thiols) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine include a molecular weight of 294.96 g/mol . Its XLogP3-AA is 2.4, and it has a topological polar surface area of 66.9 Ų .

Scientific Research Applications

Safe Synthesis and Reactions

4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine, a derivative of 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine, has been synthesized safely and efficiently. This compound's selective aromatic nucleophilic substitution reactions and the ability to form stable S…η2-(N=N) bound chains in its alkylthio derivatives make it a candidate for designing liquid crystals (Chmovzh et al., 2018).

Liquid Crystalline Properties

Bis(alkylsulfanyl) derivatives of 1,2,5-thiadiazoles, including 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine, have liquid crystalline properties due to their long alkyl chains. These properties are vital for materials used in displays and other optical applications (Chmovzh et al., 2021).

Applications in Electronics and Optics

Electrochromic Polymer Applications

Thiadiazolo[3,4-c]pyridine derivatives have been used as electron acceptors in the design of electrochromic polymers. These polymers display fast-switching times, high coloration efficiency, and low bandgaps, making them suitable for applications in smart windows, displays, and other devices where controlled light transmission is necessary (Ming et al., 2015).

Donor–Acceptor Systems for Electrochromics

The incorporation of thiadiazolo[3,4-c]pyridine in donor–acceptor systems has been shown to produce polymers with intriguing optical properties, including various colors and fast response times. These properties are beneficial for developing electrochromic devices with applications in energy-efficient smart windows and displays (Ming et al., 2015).

Applications in Solar Cells

Dye-Sensitized Solar Cells

Derivatives of 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine have been used in the design of organic dyes for dye-sensitized solar cells. These dyes exhibit broad spectral absorption, including the NIR region, and show promising power conversion efficiencies. This makes them suitable candidates for solar energy harvesting applications (Mao et al., 2014).

Environmental Applications

Greenhouse Gas Uptake

Microporous organic polymers incorporating [1,2,5]-thiadiazolo-[3,4-c]-pyridine cores have demonstrated very high CO2 uptake and selectivity over N2. This characteristic can be utilized in environmental applications, such as carbon capture and storage, to mitigate the impact of greenhouse gases (Hussain et al., 2017).

Safety And Hazards

The safety information for 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine includes hazard statements such as H301 - H315 - H319 - H335 . It is classified as Acute Tox. 3 Oral - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 .

Future Directions

The compounds synthesized from 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine allow us to get a glimpse of important building blocks for the synthesis of biologically attractive molecules and for organic materials or species with fluorescence properties . This makes these compounds promising for the design of liquid crystals .

properties

IUPAC Name

4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HBr2N3S/c6-2-1-8-5(7)4-3(2)9-11-10-4/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEHZIBSAFRVAJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NSN=C2C(=N1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HBr2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10728849
Record name 4,7-Dibromo[1,2,5]thiadiazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine

CAS RN

333432-27-2
Record name 4,7-Dibromo[1,2,5]thiadiazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10728849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
75
Citations
O González-Antonio, MN Villalobos… - New Journal of …, 2019 - pubs.rsc.org
Delving into the scarcely explored versatility and selectivity of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine towards aromatic nucleophilic substitution, eleven new compounds were …
Number of citations: 3 pubs.rsc.org
J Wang, X Bao, D Ding, M Qiu, Z Du, J Wang… - Journal of Materials …, 2016 - pubs.rsc.org
Thiadiazolo[3,4-c]pyridine (PT) has great potential in the construction of high-performance narrow bandgap (NBG) photovoltaic polymers. But to date the best power conversion …
Number of citations: 23 pubs.rsc.org
TN Chmovzh, TA Kudryashev, OA Rakitin - Molbank, 2021 - mdpi.com
Bis(alkylsulfanyl) derivatives of 1,2,5-thiadiazoles fused with aromatic and heteroaromatic rings containing long alkyl chains are of interest as compounds with liquid crystalline …
Number of citations: 2 www.mdpi.com
Y Hua, J He, C Zhang, C Qin, L Han, J Zhao… - Journal of Materials …, 2015 - pubs.rsc.org
A series of new metal-free panchromatic organic photosensitizers based on a strong electron-deficient thiadiazole[3,4-c]pyridine core has been prepared and applied in dye-sensitized …
Number of citations: 42 pubs.rsc.org
TN Chmovzh, OA Rakitin - Molbank, 2022 - mdpi.com
Donor-acceptor-donor (DAD) type molecules are of interest as components in organic light emitting diodes (OLEDs). In this communication, 4,7-bis(2,3,3a,8b-tetrahydrocyclopenta[b]…
Number of citations: 1 www.mdpi.com
TN Chmovzh, EA Knyazeva… - European Journal of …, 2018 - Wiley Online Library
An efficient synthesis of 4,7‐dibromo[1,2,5]thiadiazolo[3,4‐d]pyridazine is reported. For the first time, palladium‐catalysed cross‐coupling reactions of a dihalo derivative was found to …
J Mao, J Yang, J Teuscher, T Moehl, C Yi… - The Journal of …, 2014 - ACS Publications
Two new [1,2,5]thiadiazolo[3,4-c]pyridine-containing DA-π–A organic dyes (PT-1 and PT-2) have been designed and synthesized for utilization in dye-sensitized solar cells. PT-2 …
Number of citations: 31 pubs.acs.org
TN Chmovzh, OA Rakitin - Molbank, 2022 - mdpi.com
(Diphenylamino)phenylethenyl group-containing chromophores are widely employed to design effective materials with useful electronic properties. In this communication, (E)-4-(2-(7-…
Number of citations: 1 www.mdpi.com
B Lu, S Ming, K Lin, S Zhen, H Liu, H Gu… - New Journal of …, 2016 - pubs.rsc.org
Conjugated polymers containing selenophene have received attention due to their unique properties and promising application in organic electronics. Herein, to further improve the …
Number of citations: 17 pubs.rsc.org
Y Hua, H Wang, X Zhu, A Islam, L Han, C Qin… - Dyes and …, 2014 - Elsevier
Three new organic D–A–π–A photosensitizers with thiadiazolo[3,4-c]pyridine moiety incorporated between non-planar triarylamine and cyanoacrylic acid, have been developed and …
Number of citations: 34 www.sciencedirect.com

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